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This guide provides a comprehensive overview of the molecular mechanisms governing the

expression of the invasin (inv) gene in pathogenic Yersinia species, primarily Yersinia

enterocolitica and Yersinia pseudotuberculosis. Invasin is a critical virulence factor that

facilitates the initial stages of infection by mediating the attachment to and invasion of host

cells. The expression of the inv gene is tightly controlled by a complex regulatory network that

integrates various environmental signals to ensure its expression at the appropriate time and

place during the infection process.

Core Regulatory Network
The regulation of inv gene expression involves a multifactorial interplay between transcriptional

activators, repressors, and environmental cues. The central players in this network are the

transcriptional activator RovA and the nucleoid-associated protein H-NS, which acts as a

repressor, often in concert with YmoA.

Key Regulatory Proteins:

RovA: A member of the MarR/SlyA family of transcriptional regulators, RovA is the primary

positive regulator of inv expression.[1][2] It directly binds to the inv promoter to activate

transcription.[3] The expression and activity of RovA are themselves subject to complex

regulation, including autoregulation.[4][5]

H-NS (Histone-like Nucleoid-Structuring Protein): H-NS is a global transcriptional repressor

in bacteria that plays a crucial role in silencing the expression of virulence genes, including
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inv, particularly at the host temperature of 37°C.[5][6] H-NS binds to AT-rich regions in the inv

promoter, leading to transcriptional repression.[5][7]

YmoA: This protein, homologous to Hha in E. coli, often works in conjunction with H-NS to

repress inv expression, especially in Y. enterocolitica.[8][9][10] The H-NS/YmoA complex is

believed to be a key factor in the temperature-dependent repression of invasin.[6][11]

OmpR and CpxR: These are response regulators of two-component signal transduction

systems that have been shown to negatively modulate inv expression, adding another layer

of control.[11]

Environmental Signals:

The expression of the inv gene is exquisitely sensitive to environmental conditions, allowing

Yersinia to modulate its virulence in response to its location, whether in the external

environment or within a warm-blooded host.

Temperature: This is a primary regulatory signal. inv expression is maximal at ambient

temperatures (23-26°C) and is significantly repressed at the host's body temperature (37°C).

[12][13][14][15] This thermoregulation is largely mediated by the interplay between RovA and

H-NS/YmoA.[3][6] At 37°C, RovA undergoes a conformational change that prevents it from

binding to DNA and targets it for degradation by the Lon protease.[2][3]

pH: Acidic pH can counteract the repressive effect of the host temperature. At a pH of 5.5,

inv expression at 37°C can be comparable to the levels seen at 26°C.[8][9][10][13] This

suggests that the acidic environment of the stomach and early small intestine may trigger

invasin expression.

Growth Phase: Invasin expression is also regulated by the bacterial growth phase, with

maximal expression observed during the late exponential to early stationary phase.[12][13]

Osmolarity: High osmolarity has been shown to increase the transcription of invasion genes

in other enteric bacteria and is a relevant signal in the intestinal environment.[4][16]

Signaling and Regulatory Pathways
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The integration of environmental signals into the inv regulatory circuit is a complex process.

The following diagram illustrates the core regulatory pathway, highlighting the antagonistic roles

of RovA and H-NS/YmoA in response to temperature.
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Core regulatory pathway of inv gene expression.

The following diagram illustrates the competitive binding model at the inv promoter between the

activator RovA and the repressor H-NS.
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Competitive binding at the inv promoter.

Quantitative Data on Invasin Gene Expression
The following tables summarize quantitative data from various studies on the effects of

environmental signals and regulatory mutations on inv gene expression.

Table 1: Effect of Temperature and pH on inv Expression

Species Condition

Fold Change in inv
Expression
(relative to 37°C,
pH 7.0)

Reference

Y. enterocolitica 23°C, pH 7.0 ~10-fold increase [13]

Y. enterocolitica 37°C, pH 5.5 ~8 to 10-fold increase [10][13]

Y. pseudotuberculosis 28°C vs 37°C
Significant increase

(qualitative)
[15]
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Table 2: Effect of Regulatory Mutations on inv Expression

Species Mutant Condition
Effect on inv
Expression

Reference

Y. enterocolitica ΔrovA 26°C
Abolished

expression
[8]

Y. enterocolitica ymoA::Tn 37°C
Increased

expression
[8][9]

Y.

pseudotuberculo

sis

ΔrovA 26°C
Abolished

expression
[4]

Y.

pseudotuberculo

sis

Δhns 37°C

Increased

expression

(RovA-

independent)

[5]

Y. enterocolitica ΔuvrC 23°C
Significant

decrease
[12]

Y. enterocolitica ΔsspA 23°C
Significant

decrease
[12]

Experimental Protocols
This section details the methodologies for key experiments used to investigate the regulation of

inv gene expression.

Quantification of inv mRNA by qRT-PCR
This protocol is for measuring the relative abundance of inv transcripts.[17][18][19]

1. RNA Extraction:

Grow Yersinia cultures to the desired optical density (OD600) under specific conditions (e.g.,

different temperatures, pH).
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Harvest bacterial cells by centrifugation at 4°C.

Immediately stabilize RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria

Reagent, Qiagen).

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the

manufacturer's instructions, including an on-column DNase digestion step to remove

contaminating genomic DNA.

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by

agarose gel electrophoresis.

2. cDNA Synthesis:

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript

IV Reverse Transcriptase, Thermo Fisher Scientific) with random hexamers or gene-specific

primers.

Include a no-reverse transcriptase control to check for genomic DNA contamination.

3. Real-Time PCR:

Perform qPCR using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master

Mix, Thermo Fisher Scientific) and primers specific for the inv gene and a housekeeping

gene (e.g., 16S rRNA) for normalization.

Set up reactions in triplicate in a real-time PCR system.

Use a standard thermal cycling program: initial denaturation (e.g., 95°C for 2 min), followed

by 40 cycles of denaturation (95°C for 15s) and annealing/extension (e.g., 60°C for 1 min).

Perform a melt curve analysis to ensure primer specificity.

4. Data Analysis:

Calculate the cycle threshold (Ct) values.
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Determine the relative expression of the inv gene using the ΔΔCt method, normalizing to the

housekeeping gene and a reference condition.

Bacterial Culture
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+ DNase Treatment

RNA Quality & Quantity
Check (NanoDrop, Gel)
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Workflow for qRT-PCR analysis of inv expression.
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Analysis of inv Promoter Activity using lacZ Reporter
Fusions
This method allows for the indirect measurement of gene expression by quantifying the activity

of a reporter enzyme, β-galactosidase, under the control of the inv promoter.[20][21][22]

1. Construction of Reporter Strain:

Clone the promoter region of the inv gene upstream of a promoterless lacZ gene in a

suitable plasmid or construct for integration into the Yersinia chromosome.

Introduce the inv-lacZ fusion into the wild-type and mutant Yersinia strains.

2. β-Galactosidase Assay (Miller Assay):

Grow the reporter strains under the desired experimental conditions.

Measure the OD600 of the cultures.

Permeabilize a known volume of cells using chloroform and SDS.

Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

Incubate at a constant temperature (e.g., 28°C) until a yellow color develops.

Stop the reaction by adding Na2CO3.

Measure the absorbance at 420 nm (A420) and 550 nm (A550) to account for light

scattering.

Calculate Miller Units using the formula: Miller Units = 1000 × [A420 - (1.75 × A550)] / (Time

× Volume × OD600).

Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to demonstrate the direct binding of a purified regulatory protein (e.g., RovA, H-

NS) to a specific DNA fragment, such as the inv promoter.
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1. Preparation of DNA Probe:

Amplify the inv promoter region by PCR.

Label the DNA fragment at the 5' end with a radioactive isotope (e.g., [γ-32P]ATP) using T4

polynucleotide kinase or with a non-radioactive label (e.g., biotin, digoxigenin).

Purify the labeled probe.

2. Binding Reaction:

Incubate the labeled probe with varying concentrations of the purified regulatory protein in a

binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-

specific binding.

For competition assays, add an excess of unlabeled specific or non-specific competitor DNA

to the reaction.

3. Electrophoresis:

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

Run the gel at a low temperature to maintain the stability of the complexes.

4. Detection:

If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager

screen.

If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a

chemiluminescent or colorimetric method.

A "shift" in the mobility of the labeled probe (a band that migrates slower than the free probe)

indicates protein-DNA binding.

Conclusion
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The regulation of the invasin gene in Yersinia is a paradigm of how pathogenic bacteria

orchestrate the expression of virulence factors in response to environmental signals. The

intricate network, centered around the activator RovA and the repressor H-NS/YmoA, allows

the bacterium to precisely control the initiation of host cell invasion. Understanding these

regulatory mechanisms in detail is crucial for the development of novel therapeutic strategies

that target bacterial virulence. Further research into the structural basis of these protein-DNA

interactions and the integration of additional signaling pathways will continue to illuminate the

complex biology of this important human pathogen.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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